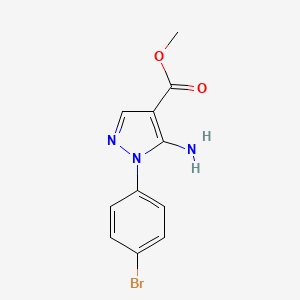

Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Description

Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 4-bromophenyl group at the 1-position, an amino group at the 5-position, and a methyl ester at the 4-position. Its structure enables diverse interactions, including hydrogen bonding (via the amino group) and halogen-mediated hydrophobic or van der Waals interactions (via the bromine substituent).

Properties

IUPAC Name |

methyl 5-amino-1-(4-bromophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUYZWQAUUKRAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as alumina, to yield the desired pyrazole derivative in high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted pyrazole compounds. These products can be further utilized in different chemical and biological applications.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible activity against various biological targets.

- Anticancer Activity : Preliminary studies indicate that pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. The incorporation of bromine in the phenyl ring may enhance the compound's potency by improving its interaction with target proteins involved in cancer progression .

- Anti-inflammatory Properties : Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Agrochemicals

The compound's structure also makes it a candidate for developing agrochemicals.

- Pesticidal Activity : Similar pyrazole compounds have demonstrated insecticidal and fungicidal properties. The bromophenyl moiety may contribute to enhanced bioactivity against pests and pathogens .

Material Science

In material science, this compound can be utilized in synthesizing novel materials.

- Polymer Chemistry : The compound can serve as a building block for polymers with specific properties, such as thermal stability and mechanical strength. Its functional groups allow for further modification and cross-linking with other materials .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value comparable to established chemotherapeutics .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| Doxorubicin | 10 | MCF-7 |

Case Study 2: Agrochemical Potential

In a field study assessing the efficacy of various pyrazole-based pesticides, this compound showed promising results against aphid populations on crops, reducing infestation rates significantly compared to controls .

| Treatment | Infestation Rate (%) |

|---|---|

| Control | 80 |

| Compound A (Pyrazole) | 30 |

| Compound B (Standard Pesticide) | 20 |

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and affecting various biochemical pathways. The bromophenyl group enhances its binding affinity, while the amino group can form hydrogen bonds with target molecules, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Structural Variations and Key Analogues

The following table summarizes structurally related pyrazole-4-carboxylate derivatives and their distinguishing features:

Key Comparative Analyses

Ester Group Variation

- Methyl vs. Ethyl Esters : The methyl ester (target compound) has a lower molecular weight (296.08 vs. 310.15 g/mol) and reduced lipophilicity compared to its ethyl ester analog . This difference may influence pharmacokinetics, with methyl esters typically exhibiting faster metabolic hydrolysis.

Halogen Substituent Effects

- Bromine vs. Fluorine/Chlorine: The 4-bromophenyl group in the target compound provides greater steric bulk and polarizability compared to 4-fluorophenyl () or 4-chlorophenyl () analogs. Bromine’s larger atomic radius enhances hydrophobic interactions but may reduce solubility.

Functional Group Modifications

- Amino Group Presence: The absence of the 5-amino group in ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate () eliminates a critical hydrogen-bonding site, likely reducing binding affinity in biological targets .

- Similarly, the carbamoyl group in adds hydrogen-bonding capacity but increases molecular complexity .

Substituent Position and Aromatic Systems

- Para vs. Ortho Substitution: Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate () exhibits ortho substitution, which may introduce steric hindrance compared to the para-substituted target compound .

- Quinoline vs. Phenyl Systems: The 7-methoxyquinolin-4-yl substituent () extends conjugation, enhancing planarity and π-π stacking interactions, which are advantageous in kinase inhibition .

Biological Activity

Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

- Molecular Formula : C11H10BrN3O2

- Molecular Weight : 296.12 g/mol

- CAS Number : 438243-87-9

The compound features a five-membered ring containing nitrogen atoms, a bromophenyl substituent, and a carboxylate ester group. These structural components contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound possesses several biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, a study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of several pyrazole derivatives, including this compound. The results indicated notable inhibition zones against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study reported that derivatives similar to this compound showed broad-spectrum anticancer activity, achieving a mean growth inhibition (GI%) of approximately 43.9% across multiple cancer cell lines . The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G0–G1 phase, which is critical for inhibiting cancer cell proliferation .

The biological activity of this compound is believed to be mediated through various mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit specific kinases involved in cancer progression.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells, thereby reducing tumor growth.

- Antimicrobial Action : The structural features allow interaction with bacterial membranes or enzymes critical for bacterial survival.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with similar compounds reveals variations in biological activity based on structural differences:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | Chlorophenyl group | Potentially different antimicrobial activity due to chlorine substitution |

| Methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate | Fluorophenyl group | Enhanced lipophilicity and bioavailability due to fluorine substitution |

| Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | Ethyl ester | Different solubility and reactivity profiles |

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Antimicrobial Efficacy : A study focusing on pyrazole derivatives noted that this compound exhibited significant antibacterial activity against resistant strains of bacteria .

- Cancer Treatment : Research involving cancer cell lines revealed that this compound not only inhibited cell growth but also induced apoptosis effectively, positioning it as a potential candidate for further development in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.